molecular formula C16H20N2O2 B1312345 4-(2-Morpholinoethoxy)naphthalen-1-amine CAS No. 317806-90-9

4-(2-Morpholinoethoxy)naphthalen-1-amine

Cat. No. B1312345
CAS RN: 317806-90-9
M. Wt: 272.34 g/mol
InChI Key: MROVYGBBVOSFPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of MNA involves several stages, including the reaction with N-ethyl-N,N-diisopropylamine in tetrahydrofuran at 20℃ . Other methods include reactions in dimethyl sulfoxide at 100℃ for 0.5h under microwave irradiation .


Molecular Structure Analysis

The molecular formula of MNA is C16H20N2O2 . It has an average mass of 345.264 Da and a mono-isotopic mass of 344.105835 Da .


Chemical Reactions Analysis

The chemical reactions involving MNA are complex and involve several stages. For instance, one synthesis method involves the reaction of 4-aminonaphthyl ether intermediate with phosgene .

Scientific Research Applications

Synthesis and Chemical Properties

4-(2-Morpholinoethoxy)naphthalen-1-amine is utilized in the synthesis of various chemical compounds, demonstrating its versatility in chemical reactions. For example, it has been employed in the synthesis of new 2-naphtholoxy derivatives with potential anti-amnesic activities, as evidenced by their evaluation through passive avoidance tests (V. Daniel et al., 2009). Furthermore, this compound participates in Copper(I)-catalyzed reactions with diaryl buta-1,3-diynes and cyclic amines, such as morpholine, leading to the efficient production of amino-substituted naphthalene derivatives (Hong-bin Sun, Xiaoli Wu, R. Hua, 2011).

Applications in Material Science

In the field of material science, derivatives of 4-(2-Morpholinoethoxy)naphthalen-1-amine have been explored for their potential in creating dyes and pigments for synthetic-polymer fibers. These applications highlight the compound's utility in developing new materials with specific coloration and fastness properties (A. T. Peters, M. Bide, 1985).

Biological Applications

The biological applications of 4-(2-Morpholinoethoxy)naphthalen-1-amine derivatives are notable, particularly in the development of fluorescent probes for cellular imaging. A naphthalimide-based fluorescent probe, incorporating a morpholine group for lysosome targeting, has been designed for the selective detection and imaging of endogenous peroxynitrite within living cells, demonstrating the compound's potential in biomedical research (J. Qian et al., 2019).

Mechanism of Action

While the specific mechanism of action for MNA is not explicitly mentioned in the sources, morpholine derivatives, which MNA is a part of, have been found to possess a wide variety of pharmacological activities .

Safety and Hazards

MNA is intended for R&D use only and is not advised for medicinal, household, or other uses . It should be stored sealed in dry conditions at 2-8°C .

properties

IUPAC Name

4-(2-morpholin-4-ylethoxy)naphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c17-15-5-6-16(14-4-2-1-3-13(14)15)20-12-9-18-7-10-19-11-8-18/h1-6H,7-12,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROVYGBBVOSFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453155
Record name 4-[2-(Morpholin-4-yl)ethoxy]naphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

317806-90-9
Record name 4-[2-(Morpholin-4-yl)ethoxy]naphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Amino-1-naphthol hydrochloride (40) can be neutralized with a base, such as n-butyl lithium, in a non-protic solvent, such as THF, and reacted with di-tert-butyl dicarbonate ((BOC)2O) at temperatures between −78 −25° C. The product, 4-tert-butyloxycarbonylamino-1-naphthol (41) can be alkylated with 4-(2-chloroethyl)morpholine hydrochloride in a non-protic solvent, such as acetonitrile, with a base, such as powdered potassium carbonate, at temperatures between 60-80° C. Purification of the product 4-tert-butyloxycarbonylamino-1-(2-(morpholin-4-yl)ethoxy)naphthalene (42) can be accomplished by silica gel chromatography. Removal of the BOC-protecting group can be accomplished with HCl in a non-protic solvent, such as dioxane, to furnish 1-amino-4-(2-(morpholin-4-yl)ethoxy)naphthalene (39) as the hydrochloride salt.
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Synthesis routes and methods II

Procedure details

4-Amino-1-naphthol hydrochloride (40) can be neutralized with a base, such as n-butyl lithium, in a non-protic solvent, such as THF, and reacted with di-tert-butyl dicarbonate (BOC)2O) at temperatures between −78-25° C. The product, 4-tert-butyloxycarbonylamino-1-naphthol (41) can be alkylated with 4-(2-chloroethyl)morpholine hydrochloride in a non-protic solvent, such as acetonitrile, wit a base, such as powdered potassium carbonate, at temperatures between 60-80° C. Purification of the product 4-tert-butyloxycarbonylamino-1-(2-(morpholin-4-yl)ethoxy)naphthalene (42) can be accomplished by silica gel chromatography. Removal of the BOC-protecting group can be accomplished with HCl in a non-protic solvent, such as dioxane, to furnish 1-amino-4-(2-(morpholin-4-yl)ethoxy)naphthalene (39) as the hydrochloride salt.
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Synthesis routes and methods III

Procedure details

A mixture of 4-[2-(4-nitro-naphthalen-1-yloxy)-ethyl]-morpholine (10 g, 33.0 mmol), MeOH (80 ml) and Pd/C (10%, 1.0 g) is shaken under a hydrogen atmosphere at 30 psi for 4 hours. The mixture is then filtered through a bed of Celite under a stream of nitrogen. The filtrate is reduced under vacuum to give 4-(2-morpholin-4-yl-ethoxy)-naphthalen-1-ylamine (7.32 g, 81.3%). 1H NMR (300 MHz, CDCl3) δ 8.21 (m, 1H), 7.81 (m, 1H), 7.49 (m, 2H), 6.69 (s, 2H), 4.23 (t, 2 H), 3.76 (t, 4H), 2.92 (t, 2H), 2.65 (t, 4H). MS: 273 (M+1).
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